molecular formula C24H20O5 B14270530 4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate CAS No. 136089-74-2

4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate

Cat. No.: B14270530
CAS No.: 136089-74-2
M. Wt: 388.4 g/mol
InChI Key: XJQOOMKSWWHRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyloxy group attached to a biphenyl structure, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and acetyloxy groups contribute to its versatility in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

136089-74-2

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[2-[4-(4-acetyloxyphenyl)phenyl]-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C24H20O5/c1-16(25)28-22-11-3-18(4-12-22)15-24(27)21-7-5-19(6-8-21)20-9-13-23(14-10-20)29-17(2)26/h3-14H,15H2,1-2H3

InChI Key

XJQOOMKSWWHRGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.